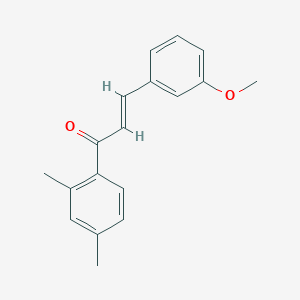

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dimethylphenyl group at the ketone terminus and a 3-methoxyphenyl group at the enone terminus (Figure 1). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADAYTMGVAQECS-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic effects, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The chemical formula for this compound is C18H18O2, with a molecular weight of 266.34 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.34 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antibacterial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings enhance antibacterial efficacy.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various chalcones, it was found that this compound showed notable inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 15 |

| Control (Standard Antibiotic) | 5 |

This indicates that while the compound is effective, it may not be as potent as established antibiotics but still holds promise for further development.

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties due to their ability to induce apoptosis in cancer cells. Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines.

Research Findings:

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The results are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Chalcones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Experimental Data:

In vitro studies showed that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 90 |

This data suggests that the compound could be beneficial in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physical properties of chalcones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations:

Electron-Withdrawing vs. Methoxy groups (e.g., in compound 3k) improve solubility and hydrogen-bonding capacity, critical for enzyme interactions like acetylcholinesterase inhibition .

Heterocyclic Modifications: Bromothiophene-containing analogs () exhibit notable antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), suggesting that heterocyclic R1 groups enhance antimicrobial potency .

Steric and Solubility Effects :

Physicochemical and Crystallographic Properties

- Molecular Weight and Purity : The target compound’s molecular weight is comparable to its dimethoxy analog (298.34 g/mol), but methyl groups may reduce polarity .

- Crystal Packing : Bis-chalcone derivatives with halogen substituents () exhibit distinct Hirshfeld surface profiles, with halogen bonds contributing to stable crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.